molecular formula C12H11BrN2 B1442993 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole CAS No. 1242441-13-9

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole

Cat. No.: B1442993
CAS No.: 1242441-13-9
M. Wt: 263.13 g/mol
InChI Key: SECLKVXODNUVIB-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the bromophenyl and cyclopropyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-bromobenzaldehyde with cyclopropylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield 5-(4-nitrophenyl)-2-cyclopropyl-1H-imidazole, while nucleophilic substitution can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific targets, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromophenyl and cyclopropyl groups in this compound makes it unique compared to other imidazole derivatives. These substituents can significantly influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECLKVXODNUVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 89.0 g (320 mmol) 2-bromo-1-(4-bromophenyl)ethanone in 2.0 L N,N-dimethylformamide were added cyclopropanecarboximidamide hydrochloride, 132.8 g potassium carbonate and the mixture was stirred at 23° C. overnight. After removal of the solvent, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. After filtration and removal of the solvent the residue was purified by crystallisation to give 42.1 g (50%) of the title compound.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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